molecular formula C8H11ClO B053994 3-Butyl-2-chlorocyclobut-2-en-1-one CAS No. 112381-37-0

3-Butyl-2-chlorocyclobut-2-en-1-one

Cat. No. B053994
CAS RN: 112381-37-0
M. Wt: 158.62 g/mol
InChI Key: DOAMFMHAHPYKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-2-chlorocyclobut-2-en-1-one is a chemical compound that belongs to the class of cyclobutene ketones. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-Butyl-2-chlorocyclobut-2-en-1-one is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also work by inhibiting the activity of enzymes that are involved in the inflammatory process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Butyl-2-chlorocyclobut-2-en-1-one have been extensively studied. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have anti-cancer properties and may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Butyl-2-chlorocyclobut-2-en-1-one in lab experiments include its unique properties and potential applications. However, there are also limitations to its use. It is a highly reactive compound and may be difficult to handle. It may also be toxic and require special handling procedures.

Future Directions

There are many future directions for the use of 3-Butyl-2-chlorocyclobut-2-en-1-one in scientific research. It may be used in the development of new anti-inflammatory drugs and cancer treatments. It may also be studied for its potential use in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, new synthesis methods may be developed to improve the yield and purity of the compound.
Conclusion:
In conclusion, 3-Butyl-2-chlorocyclobut-2-en-1-one is a unique and valuable compound in scientific research. Its potential applications in the development of new drugs and treatments make it an important area of study. As research continues, new applications and synthesis methods may be discovered, further expanding its potential uses.

Synthesis Methods

The synthesis of 3-Butyl-2-chlorocyclobut-2-en-1-one involves the reaction of 3-Butylcyclobutene-1,2-dione with thionyl chloride. The reaction takes place under reflux conditions and yields 3-Butyl-2-chlorocyclobut-2-en-1-one as a yellow liquid.

Scientific Research Applications

3-Butyl-2-chlorocyclobut-2-en-1-one has been extensively used in scientific research for its potential applications. It has been shown to have anti-inflammatory properties and has been used in the development of new anti-inflammatory drugs. It has also been studied for its potential use in the treatment of cancer and other diseases.

properties

CAS RN

112381-37-0

Product Name

3-Butyl-2-chlorocyclobut-2-en-1-one

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

3-butyl-2-chlorocyclobut-2-en-1-one

InChI

InChI=1S/C8H11ClO/c1-2-3-4-6-5-7(10)8(6)9/h2-5H2,1H3

InChI Key

DOAMFMHAHPYKEZ-UHFFFAOYSA-N

SMILES

CCCCC1=C(C(=O)C1)Cl

Canonical SMILES

CCCCC1=C(C(=O)C1)Cl

synonyms

2-Cyclobuten-1-one, 3-butyl-2-chloro-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.